molecular formula C5H3N3S B3050600 Thiazolo[4,5-D]pyridazine CAS No. 273-76-7

Thiazolo[4,5-D]pyridazine

Cat. No.: B3050600
CAS No.: 273-76-7
M. Wt: 137.16 g/mol
InChI Key: MJZBGRODTLGTLT-UHFFFAOYSA-N
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Description

Thiazolo[4,5-D]pyridazine is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

While the exact mechanism of action for Thiazolo[4,5-D]pyridazine is not specified in the search results, some related compounds have been found to inhibit topoisomerase I, an enzyme that plays a key role in DNA replication .

Future Directions

Thiazolo[4,5-D]pyridazine and its derivatives have potential in various fields, including medicinal chemistry . Future research could focus on exploring the synthetic methods and biological properties of related compounds , as well as their potential applications in the treatment of diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazolo[4,5-D]pyridazine can be synthesized through various methods. One common approach involves the cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure conditions using a Q-Tube reactor . Another method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-D]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Comparison with Similar Compounds

  • Thiazolo[4,5-D]pyrimidine
  • Isoxazolo[4,5-D]pyridazine
  • Thiazolo[5,4-D]thiazole

Comparison: Thiazolo[4,5-D]pyridazine is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This configuration imparts distinct electronic properties and reactivity compared to similar compounds like Thiazolo[4,5-D]pyrimidine, which lacks the nitrogen atom in the pyridazine ring, or Isoxazolo[4,5-D]pyridazine, which contains an oxygen atom instead of sulfur .

Properties

IUPAC Name

[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-4-5(2-8-7-1)9-3-6-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZBGRODTLGTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595984
Record name [1,3]Thiazolo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-76-7
Record name [1,3]Thiazolo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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